molecular formula C10H8F7NO B13931658 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline CAS No. 273735-38-9

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline

Cat. No.: B13931658
CAS No.: 273735-38-9
M. Wt: 291.16 g/mol
InChI Key: INCNKEPQBIGNRG-UHFFFAOYSA-N
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Description

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline is a fluorinated aromatic compound. The presence of the heptafluoropropyl group and the methoxy group on the aniline ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline typically involves the introduction of the heptafluoropropyl group to the aniline ring. One common method is the reaction of 4-amino-2-methoxytoluene with heptafluoropropyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxybenzaldehyde or 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxybenzoic acid.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, while the methoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline is unique due to the presence of both the heptafluoropropyl and methoxy groups on the aniline ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

273735-38-9

Molecular Formula

C10H8F7NO

Molecular Weight

291.16 g/mol

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methoxyaniline

InChI

InChI=1S/C10H8F7NO/c1-19-7-4-5(2-3-6(7)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3

InChI Key

INCNKEPQBIGNRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N

Origin of Product

United States

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